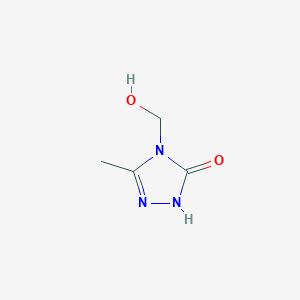
2(1H)-Pyrimidinone, tetrahydro-1-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinone, tetrahydro-1-nitroso- is a heterocyclic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a nitroso group attached to the tetrahydropyrimidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso- typically involves the reaction of a suitable pyrimidinone precursor with nitrosating agents. One common method is the reaction of tetrahydropyrimidinone with nitrous acid or its derivatives under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group.
Industrial Production Methods
Industrial production of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso- may involve large-scale nitrosation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
2(1H)-Pyrimidinone, tetrahydro-1-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso-.
Reduction: Amino derivatives of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso-.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
2(1H)-Pyrimidinone, tetrahydro-1-amino-: Similar structure but with an amino group instead of a nitroso group.
2(1H)-Pyrimidinone, tetrahydro-1-nitro-: Contains a nitro group instead of a nitroso group.
2(1H)-Pyrimidinone, tetrahydro-1-hydroxy-: Contains a hydroxy group instead of a nitroso group.
Uniqueness
2(1H)-Pyrimidinone, tetrahydro-1-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. The nitroso group can participate in unique redox reactions and form covalent bonds with biological macromolecules, making this compound a valuable tool in chemical and biological research.
特性
CAS番号 |
62641-66-1 |
|---|---|
分子式 |
C4H7N3O2 |
分子量 |
129.12 g/mol |
IUPAC名 |
1-nitroso-1,3-diazinan-2-one |
InChI |
InChI=1S/C4H7N3O2/c8-4-5-2-1-3-7(4)6-9/h1-3H2,(H,5,8) |
InChIキー |
UQKPGXYENGNTCJ-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)N(C1)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


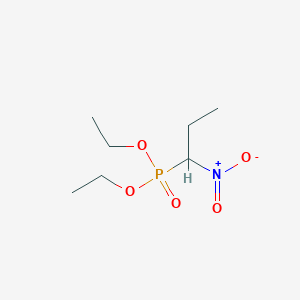
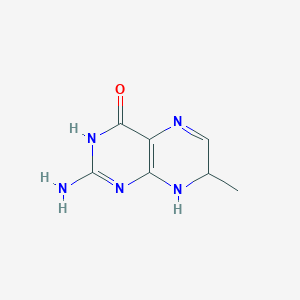



![Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI)](/img/structure/B13792774.png)
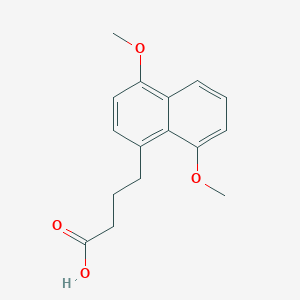

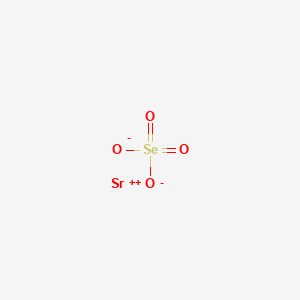
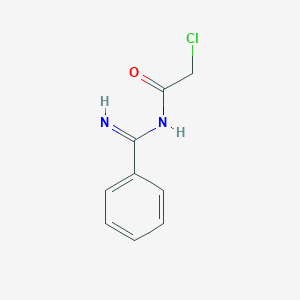
![Acetic acid, [3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13792797.png)
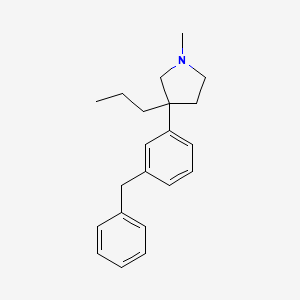
![4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI)](/img/structure/B13792804.png)
